molecular formula C10H9N3OS B10977574 N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide CAS No. 14490-95-0

N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide

Cat. No.: B10977574
CAS No.: 14490-95-0
M. Wt: 219.27 g/mol
InChI Key: KQKQZIGQNNYVRQ-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide is a heterocyclic compound that features a thiazole ring and a pyridine ring. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the pyridine ring is a six-membered ring with one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with pyridine-4-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as carbodiimides (e.g., EDCI) and catalysts like DMAP (4-dimethylaminopyridine) under anhydrous conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions or form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison: N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide is unique due to the presence of both a thiazole and a pyridine ring, which can confer distinct electronic and steric properties. This dual-ring structure can enhance its ability to interact with diverse biological targets and improve its pharmacokinetic properties compared to other thiazole-containing compounds .

Properties

CAS No.

14490-95-0

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C10H9N3OS/c1-7-6-15-10(12-7)13-9(14)8-2-4-11-5-3-8/h2-6H,1H3,(H,12,13,14)

InChI Key

KQKQZIGQNNYVRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=NC=C2

solubility

17.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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